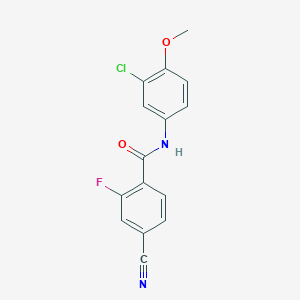

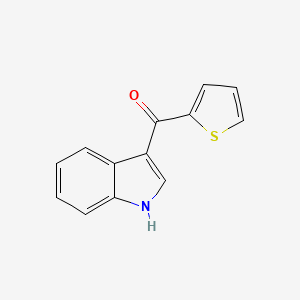

![molecular formula C17H16F3NO2 B5864553 4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)

4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the main excitatory neurotransmitter in the central nervous system, and their dysfunction has been implicated in various neurological disorders. TFB-TBOA has been widely used in scientific research to study the role of EAATs in these disorders and to develop new therapeutic strategies.

Mechanism of Action

4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide acts as a non-transportable substrate analog that binds to the active site of EAATs and prevents the reuptake of glutamate. The binding of this compound to EAATs is reversible and competitive with respect to glutamate. This compound has a high affinity for EAATs and is selective for the neuronal isoforms EAAT1 and EAAT2, which are the major EAATs expressed in the brain.

Biochemical and Physiological Effects

The inhibition of EAATs by this compound leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and cause excitotoxicity. Excitotoxicity is a process that leads to neuronal damage and death and has been implicated in various neurological disorders. This compound has been shown to induce seizures in animal models, which is consistent with its ability to increase extracellular glutamate levels.

Advantages and Limitations for Lab Experiments

4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of EAATs, which allows for the specific modulation of glutamate levels in the brain. This compound has been extensively characterized in vitro and in vivo, which provides a solid foundation for its use in scientific research. However, this compound has some limitations. It is a complex molecule that requires specialized equipment and expertise for its synthesis and handling. This compound is also not suitable for long-term studies due to its potential for inducing seizures.

Future Directions

4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide has opened up new avenues for research into the role of EAATs in neurological disorders. Future studies could focus on the development of more potent and selective EAAT inhibitors that can be used as therapeutic agents. The use of this compound in combination with other drugs could also be explored as a potential strategy for the treatment of neurological disorders. Additionally, the effects of this compound on other neurotransmitter systems and on non-neuronal cells could be investigated to gain a more comprehensive understanding of its mechanisms of action.

Synthesis Methods

4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled together using standard chemical reactions. The final product is obtained after purification using chromatography techniques. The synthesis of this compound is complex and requires specialized equipment and expertise.

Scientific Research Applications

4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research to investigate the role of EAATs in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. The inhibition of EAATs by this compound leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage. By studying the effects of this compound on different animal models of these disorders, researchers have been able to gain insights into the underlying mechanisms and identify potential therapeutic targets.

properties

IUPAC Name |

4-propan-2-yloxy-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2/c1-11(2)23-15-8-6-12(7-9-15)16(22)21-14-5-3-4-13(10-14)17(18,19)20/h3-11H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYWBTPIWXJIOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5864493.png)

![4-fluorobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864494.png)

![2-{[2-(4-morpholinyl)ethoxy]carbonyl}benzoic acid](/img/structure/B5864501.png)

![N-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5864515.png)

![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5864544.png)

![3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5864545.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5864579.png)

![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)